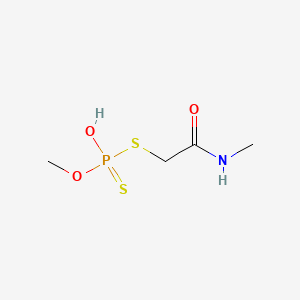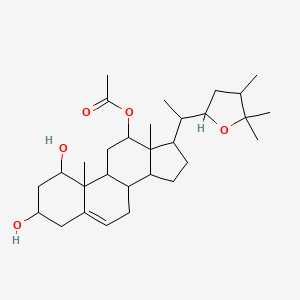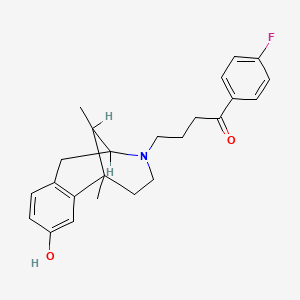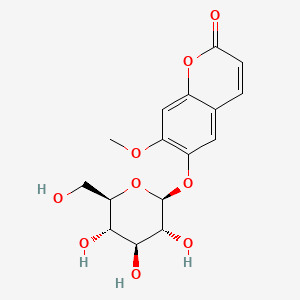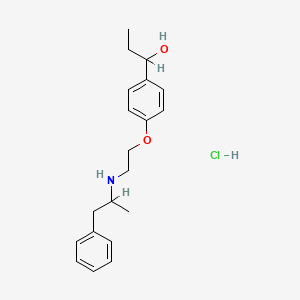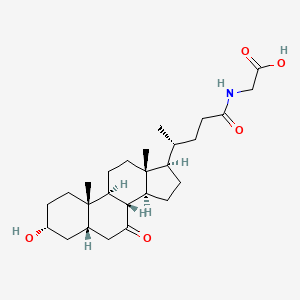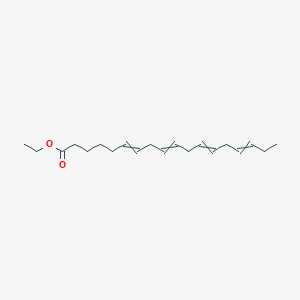
Stearidonic Acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearidonic acid ethyl ester is an esterified form of stearidonic acid, a polyunsaturated fatty acid belonging to the omega-3 series. This compound is less water-soluble than its free acid form, making it more suitable for dietary supplements and formulations . Stearidonic acid is naturally found in certain seed oils, such as those from hemp, blackcurrant, and echium plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stearidonic acid ethyl ester can be synthesized through the esterification of stearidonic acid with ethanol. This process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of genetically modified crops, such as soybeans, which are engineered to produce high levels of stearidonic acid. The extracted oil is then subjected to chemical processes, including hydrolysis and ethanolysis, to obtain the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions: Stearidonic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Reduction: The ester can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Stearidonic acid and ethanol.
Oxidation: Peroxides and other oxidative derivatives.
Reduction: Alcohol derivatives of stearidonic acid.
Applications De Recherche Scientifique
Stearidonic acid ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
Stearidonic acid ethyl ester exerts its effects primarily through its conversion to stearidonic acid in the body. Once converted, it acts as a precursor to eicosapentaenoic acid, an important omega-3 fatty acid involved in anti-inflammatory pathways . The compound influences various molecular targets, including enzymes involved in fatty acid metabolism and inflammatory mediators .
Comparaison Avec Des Composés Similaires
Alpha-linolenic acid: Another omega-3 fatty acid found in plant oils.
Eicosapentaenoic acid: A long-chain omega-3 fatty acid derived from stearidonic acid.
Docosahexaenoic acid: Another long-chain omega-3 fatty acid important for brain health.
Uniqueness: Stearidonic acid ethyl ester is unique due to its enhanced stability and bioavailability compared to its free acid form. It serves as an efficient precursor to eicosapentaenoic acid, making it a valuable compound for dietary supplements and therapeutic applications .
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
ethyl octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3 |
Clé InChI |
RIDOSNBWMUADGT-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Synonymes |
6,9,12,15-octadecatetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)

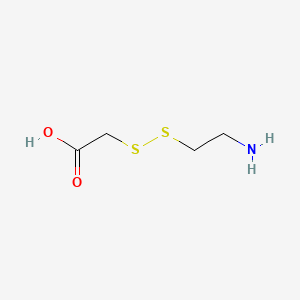
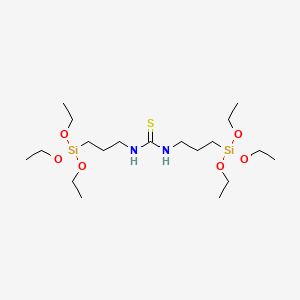

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)
